p300 and CBP Enzymatic Inhibition: A-485 vs. Inactive Analog A-486
A-485 demonstrates sub-nanomolar potency against its primary targets, while its closely related structural analog, A-486, is approximately 1,000-fold less potent, confirming that the specific stereochemistry and functional groups of A-485 are essential for activity. In a TR-FRET assay, A-485 inhibited p300-BHC with an IC50 of 9.8 nM and CBP-BHC with an IC50 of 2.6 nM [1]. In stark contrast, the inactive analog A-486 exhibited IC50 values of >10,000 nM for p300 and 9,032 nM for CBP [1]. Surface plasmon resonance (SPR) further quantified this difference in target engagement, showing A-485 binds p300-HAT with a KD of 15±1 nM, while A-486 binds ~1,000-fold more weakly with a KD of 20,000±1,000 nM [1].
| Evidence Dimension | Enzymatic Inhibition (p300) |
|---|---|
| Target Compound Data | IC50 = 9.8 nM; KD = 15±1 nM |
| Comparator Or Baseline | A-486: IC50 > 10,000 nM; KD = 20,000±1,000 nM |
| Quantified Difference | >1,000-fold difference in IC50 and KD |
| Conditions | p300-BHC TR-FRET assay; p300-HAT SPR analysis |
Why This Matters
This data confirms the strict structural requirements for A-485's potency and provides researchers with a validated negative control (A-486) for use in their experiments, a critical advantage for robust assay design and data interpretation.
- [1] Lasko LM, Jakob CG, Edalji RP, et al. Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours. Nature. 2017;550(7674):128-132. View Source
